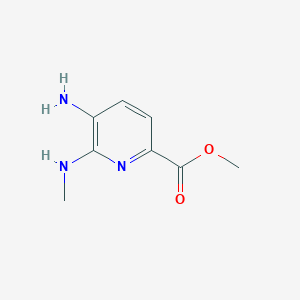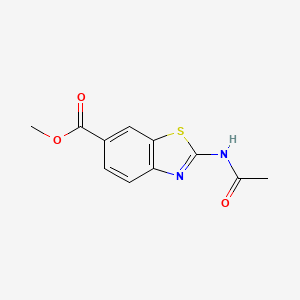![molecular formula C13H13BrN2O3 B2621699 Methyl 2-[(3-bromo-4-methylbenzoyl)-(cyanomethyl)amino]acetate CAS No. 1436115-24-0](/img/structure/B2621699.png)
Methyl 2-[(3-bromo-4-methylbenzoyl)-(cyanomethyl)amino]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-[(3-bromo-4-methylbenzoyl)-(cyanomethyl)amino]acetate is an organic compound characterized by its unique structure, which includes a brominated aromatic ring, a cyanomethyl group, and an ester functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(3-bromo-4-methylbenzoyl)-(cyanomethyl)amino]acetate typically involves a multi-step process:
Bromination: The starting material, 4-methylbenzoic acid, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromo-4-methylbenzoic acid.
Esterification: The brominated acid is then esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl 3-bromo-4-methylbenzoate.
Amidation: The ester is reacted with cyanomethylamine under basic conditions to introduce the cyanomethyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and esterification, and high-throughput screening for optimal reaction conditions to maximize yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the aromatic ring, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the ester group, converting it into an alcohol.
Substitution: The bromine atom on the aromatic ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar aprotic solvents.
Major Products
Oxidation: 3-bromo-4-methylbenzoic acid derivatives.
Reduction: Methyl 2-[(3-bromo-4-methylbenzoyl)-(cyanomethyl)amino]ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In organic synthesis, Methyl 2-[(3-bromo-4-methylbenzoyl)-(cyanomethyl)amino]acetate serves as a versatile intermediate for the preparation of more complex molecules. Its brominated aromatic ring allows for further functionalization through cross-coupling reactions.
Biology
The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It can be used in the synthesis of bioactive molecules that may act as enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In material science, the compound can be used in the development of novel polymers or as a precursor for the synthesis of advanced materials with specific electronic or optical properties.
作用机制
The mechanism by which Methyl 2-[(3-bromo-4-methylbenzoyl)-(cyanomethyl)amino]acetate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine atom and the cyanomethyl group can influence its binding affinity and specificity.
相似化合物的比较
Similar Compounds
Methyl 3-bromo-4-methylbenzoate: Lacks the cyanomethyl group, making it less versatile for further functionalization.
Methyl 2-[(4-methylbenzoyl)-(cyanomethyl)amino]acetate: Similar structure but without the bromine atom, which may affect its reactivity and applications.
Ethyl 2-[(3-bromo-4-methylbenzoyl)-(cyanomethyl)amino]acetate: An ethyl ester analogue, which may have different physical properties and reactivity.
Uniqueness
Methyl 2-[(3-bromo-4-methylbenzoyl)-(cyanomethyl)amino]acetate is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in research and industry.
属性
IUPAC Name |
methyl 2-[(3-bromo-4-methylbenzoyl)-(cyanomethyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O3/c1-9-3-4-10(7-11(9)14)13(18)16(6-5-15)8-12(17)19-2/h3-4,7H,6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOEYXNMIQVIZHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(CC#N)CC(=O)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[[1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2621617.png)
![1-(4-fluorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2621619.png)
![3-phenyl-9-propyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2621620.png)
![4-(2,5-dioxoimidazolidin-1-yl)-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B2621621.png)
![(E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2621623.png)
![2-fluoro-N-[5-methoxy-2-(propan-2-yloxy)phenyl]pyridine-4-carboxamide](/img/structure/B2621624.png)
![2-[1-(4-phenylpiperazin-1-yl)ethylidene]-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2621627.png)

![2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2621629.png)
![N-(2,4-DIMETHOXYPHENYL)-2-(ETHYLSULFANYL)-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE](/img/structure/B2621630.png)
![7-CHLORO-N-(3-ETHOXYPROPYL)-3-(4-ETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2621632.png)
![N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2621637.png)

